
Homobutein
Overview
Description
Homobutein, also known as 2’,4,4’-trihydroxy-3-methoxychalcone, is a bioactive polyhydroxylated chalcone. It is a naturally occurring compound found in various dietary plants. This compound is known for its potent antioxidant, anti-tyrosinase, and antimalarial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Homobutein can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of 2,4,4’-trihydroxyacetophenone with 3-methoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent at room temperature .
Industrial Production Methods
Industrial production of this compound involves the extraction of the compound from plant sources such as the heartwood of Dalbergia odorifera, Butea frondosa, and other related species. The extraction process includes solvent extraction, followed by purification using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Homobutein undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones.
Reduction: It can be reduced to form dihydrochalcones.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as alkoxides and amines are commonly used.
Major Products Formed
Oxidation: Quinones
Reduction: Dihydrochalcones
Substitution: Various substituted chalcones
Scientific Research Applications
Chemical Applications
Homobutein serves as a model compound in the study of chalcone derivatives and their reactivity. Researchers utilize it to understand the structure-activity relationships of chalcones, which are important precursors to flavonoids. This knowledge is crucial for developing new compounds with enhanced properties.
Antioxidant Activity
This compound exhibits significant antioxidant properties, making it valuable in research related to oxidative stress. Studies have shown that it can inhibit autoxidation processes, demonstrating a chain-breaking mechanism with an inhibition constant of . Its effectiveness is comparable to that of reference antioxidants like α-tocopherol.
Anti-Tyrosinase Activity
The compound has been investigated for its anti-tyrosinase activity, which is relevant for treating hyperpigmentation disorders. Inhibition studies have indicated that this compound acts as a reversible uncompetitive inhibitor of tyrosinase, providing potential therapeutic avenues for skin-related applications .
Antimalarial Properties
Research highlights this compound's moderate antiplasmodial activity, suggesting its potential as an antimalarial agent. It has been studied alongside other chalcones to evaluate their efficacy against malaria parasites . The structural features of this compound may contribute to its effectiveness in this context.
Cancer Treatment
Recent studies have explored the use of this compound in cancer therapy, particularly in chronic myelogenous leukemia (CML). Extracellular vesicles (EVs) loaded with this compound demonstrated enhanced anti-tumor effects compared to free this compound in vivo. The EVs facilitated better cellular uptake and lysosomal escape, leading to significant tumor growth inhibition .
Industrial Applications
This compound is being evaluated for use in food preservation and cosmetic formulations due to its natural antioxidant properties. Its ability to prevent oxidative spoilage makes it a candidate for enhancing the shelf life of various products .
Data Summary Table
Case Study 1: Antioxidant Efficacy
A study investigated the antioxidant capacity of this compound through inhibited autoxidation kinetic studies using methyl linoleate in Triton X-100 micelles. The results indicated that this compound effectively reduced oxidative stress markers in vitro, supporting its potential application in health supplements.
Case Study 2: Cancer Therapy Using EVs
In a recent experiment involving K562 cells (a model for CML), researchers utilized EVs loaded with this compound. The results showed that the EVs significantly improved drug delivery efficiency and therapeutic outcomes compared to free this compound, highlighting the importance of innovative drug delivery systems in enhancing treatment efficacy.
Mechanism of Action
Homobutein exerts its effects through various mechanisms:
Antioxidant Activity: this compound acts as a chain-breaking antioxidant by trapping peroxyl radicals.
Anti-Tyrosinase Activity: This compound inhibits tyrosinase, an enzyme involved in melanin synthesis, through competitive and mixed-type inhibition mechanisms.
Antimalarial Activity: This compound chelates iron ions, disrupting the iron metabolism of malaria parasites and inhibiting their growth.
Comparison with Similar Compounds
Homobutein is structurally similar to other chalcones such as butein and 2’,4’-dihydroxy-3,4-dimethoxychalcone. this compound is unique due to its specific hydroxyl and methoxy substitution pattern, which contributes to its distinct biological activities .
Similar Compounds
- 2’,4’-Dihydroxy-3,4-dimethoxychalcone
- 5-Prenylbutein
Butein: 2’,4’,3,4-tetrahydroxychalcone
Biological Activity
Homobutein, a polyhydroxylated chalcone, has garnered significant attention due to its potential biological activities, particularly as an antioxidant and a tyrosinase inhibitor. This article explores the biological activity of this compound, supported by recent research findings, case studies, and data tables that summarize key results.
Overview of this compound
This compound is structurally similar to butein and is found in various dietary plants. Its chemical structure includes multiple hydroxyl groups that contribute to its biological properties. Research indicates that this compound exhibits notable antioxidant activity and has potential applications in therapeutic contexts, particularly in cancer treatment and skin disorders.
Antioxidant Activity
This compound's antioxidant properties have been evaluated through various experimental methods. A study reported its ability to inhibit autoxidation kinetics of methyl linoleate, demonstrating a chain-breaking mechanism with an inhibition constant () of . This is lower than butein's , suggesting that while this compound is effective, butein is a more potent antioxidant.
Comparison of Antioxidant Activities
Compound | Mechanism | |
---|---|---|
Butein | Chain-breaking | |
This compound | Chain-breaking | |
α-Tocopherol | Chain-breaking |
This compound also engages in hydrogen bonding and can sequester superoxide radicals, which enhances its antioxidant profile .
Anti-Tyrosinase Activity
The inhibition of tyrosinase, an enzyme involved in melanin production, is another significant aspect of this compound's biological activity. Studies have shown that this compound exhibits both monophenolase and diphenolase inhibition with varying efficiency compared to butein.
Kinetic Parameters for Tyrosinase Inhibition
Compound | Type of Inhibition | (µM) | (µM) |
---|---|---|---|
Butein | Uncompetitive | 9.95 ± 2.69 | 3.30 ± 0.75 |
This compound | Mixed-type | Not specified | Not specified |
This compound has been observed to slightly outperform butein in certain assays, indicating its potential as a natural skin-lightening agent .
Case Studies: In Vivo Applications
Recent studies have explored the therapeutic potential of this compound in cancer treatment. A notable study investigated the use of extracellular vesicles (EVs) loaded with this compound for treating chronic myelogenous leukemia (CML). The results indicated that EVs loaded with this compound significantly inhibited tumor growth in K562 cell xenograft models compared to free this compound .
Summary of Findings from the Case Study
- Model : K562 cell line in BALB/c nude mice.
- Dosage : 2 mg/kg of this compound administered every three days.
- Results :
- Tumor volume after treatment with EV-homobutein: .
- Tumor volume with free this compound: .
- Control group (empty EV): .
These findings suggest that the encapsulation of this compound in EVs enhances its bioavailability and therapeutic efficacy.
Properties
CAS No. |
21583-31-3 |
---|---|
Molecular Formula |
C16H14O5 |
Molecular Weight |
286.28 g/mol |
IUPAC Name |
1-(2,4-dihydroxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C16H14O5/c1-21-16-8-10(3-7-14(16)19)2-6-13(18)12-5-4-11(17)9-15(12)20/h2-9,17,19-20H,1H3 |
InChI Key |
BWFSBUVPIAIXKJ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)C=CC(=O)C2=C(C=C(C=C2)O)O)O |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)C2=C(C=C(C=C2)O)O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)C2=C(C=C(C=C2)O)O)O |
Key on ui other cas no. |
34000-39-0 |
Synonyms |
3-O-methylbutein |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.